molecular formula C11H9NO2 B13175953 2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid

2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13175953
M. Wt: 187.19 g/mol
InChI Key: JEPNFLRZCVLACW-UHFFFAOYSA-N
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Description

2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid is an organic compound belonging to the cyclopropane carboxylic acid family.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid can be synthesized through various methods, including stereoselective synthesis, catalytic hydrogenation, and radical addition. One common method involves the use of sodium hydride (NaH) in dry toluene at temperatures ranging from 20°C to 40°C for 36 to 72 hours, yielding a product with 65-78% efficiency . Another method involves the use of potassium hydroxide (KOH) in a tetrahydrofuran (THF)/water mixture at 100°C for 24 hours, yielding a product with 62-75% efficiency .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those mentioned above. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits biological activities such as antiviral, anticancer, antifungal, and anti-inflammatory properties.

    Industry: The compound is used in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: A simpler analog without the cyanophenyl group, used in similar applications but with different biological activities.

    2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid: A structural isomer with the cyano group in a different position, exhibiting distinct chemical and biological properties.

Uniqueness

2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid is unique due to its specific structural features, such as the position of the cyanophenyl group, which imparts unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2-(3-cyanophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H9NO2/c12-6-7-2-1-3-8(4-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)

InChI Key

JEPNFLRZCVLACW-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC(=C2)C#N

Origin of Product

United States

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